molecular formula C19H30O2 B086544 Benzyl laurate CAS No. 140-25-0

Benzyl laurate

Cat. No.: B086544
CAS No.: 140-25-0
M. Wt: 290.4 g/mol
InChI Key: QNRYOQRUGRVBRL-UHFFFAOYSA-N
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Description

Benzyl laurate is an ester formed from benzyl alcohol and lauric acid. It is a clear yellow liquid known for its emollient properties, making it a valuable ingredient in personal care products. This compound is soluble in various oils, including mineral oil, jojoba oil, and almond oil, but is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl laurate can be synthesized through the esterification of benzyl alcohol with lauric acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by the direct esterification of benzyl alcohol and lauric acid under azeotropic conditions. This method ensures the efficient removal of water, driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Benzyl laurate primarily undergoes hydrolysis, transesterification, and oxidation reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Benzyl alcohol and lauric acid.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Benzaldehyde and lauric acid.

Scientific Research Applications

Benzyl laurate finds applications in various fields due to its unique properties:

Comparison with Similar Compounds

    Ethyl laurate: Another ester of lauric acid, used for similar applications but with slightly different solubility and sensory properties.

    Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used in similar cosmetic applications but with different chemical properties.

Uniqueness: Benzyl laurate stands out due to its excellent solubility in various oils and its ability to reduce the greasy feel of formulations. Its unique combination of properties makes it a preferred choice in personal care products .

Properties

IUPAC Name

benzyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRYOQRUGRVBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059692
Record name Dodecanoic acid, phenylmethyl ester
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

140-25-0
Record name Benzyl laurate
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Record name Benzyl laurate
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Record name Benzyl laurate
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Record name Dodecanoic acid, phenylmethyl ester
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Record name Dodecanoic acid, phenylmethyl ester
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Record name Benzyl laurate
Source European Chemicals Agency (ECHA)
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Record name BENZYL LAURATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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